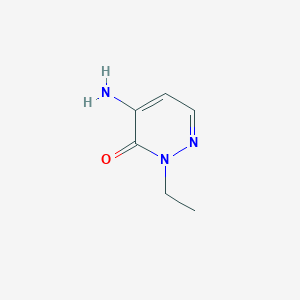

2-Ethyl-4-amino-3(2h)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-4-amino-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-amino-3(2H)-pyridazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ethyl acetoacetate, followed by subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Substitution Reactions

The 4-amino group undergoes nucleophilic substitution or condensation:

a. Acylation

-

Reacts with benzoyl chloride to form oxazolo[5,4-c]pyridazine derivatives (e.g., 10 in Scheme 4 of ).

-

Example:

This compound+Benzoyl chloride→Oxazolo[5,4-c]pyridazine(Yield: 61–76%)[9]

b. Alkylation

-

Reacts with alkyl halides (e.g., bromoethane) in acetone/K₂CO₃ to yield N-alkylated derivatives.

-

Ethyl groups at position 2 enhance steric hindrance, reducing regioselectivity in further substitutions .

c. Condensation with Heterocyclic Amines

-

Forms azolo[1,5-a]pyrimidines when reacted with 3-amino-1,2,4-triazole or 2-aminobenzimidazole in pyridine (Mechanism: Michael addition followed by cyclization) .

Electrophilic Aromatic Substitution

The pyridazinone ring directs electrophiles to the 5- and 6-positions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | PCl₅/POCl₃, 80–110°C | 5-Bromo-2-ethyl-4-amino derivative | 58–76% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 63% |

Tautomerism and Solvent Effects

-

Tautomeric Equilibrium : Exists as 3(2H)-pyridazinone

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research has demonstrated that pyridazinones, including 2-Ethyl-4-amino-3(2H)-pyridazinone, exhibit promising anticancer properties. For instance, derivatives of pyridazinones have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study synthesized several 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-ones, which showed potent anticancer effects compared to standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Recent studies indicate that this compound derivatives demonstrate significant antibacterial and antifungal activities against pathogenic strains. For example, certain synthesized derivatives exhibited strong inhibitory effects on Gram-positive bacteria, comparable to established antibiotics like ampicillin .

Anti-inflammatory and Analgesic Effects

Pyridazinones are recognized for their anti-inflammatory and analgesic activities. A series of derivatives were tested for these effects, showing that some compounds had a higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects such as ulcerogenicity . The analgesic activity of this compound was notably enhanced when modified with specific substituents .

Agricultural Applications

Pesticides and Herbicides

In agriculture, pyridazinones have been utilized as effective pesticides and herbicides. Their ability to control fungal infections and weed growth has been extensively documented. For instance, new formulations containing this compound have shown efficacy in managing pest populations while minimizing environmental impact . The compound's mechanism involves disrupting the physiological processes of target organisms, leading to effective pest control.

Material Sciences

Polymer Chemistry

Recent investigations into the use of pyridazinones in polymer chemistry have revealed potential applications in developing new materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength . This application opens avenues for creating advanced materials suitable for various industrial uses.

Data Tables

Case Studies

- Anticancer Study : A series of pyridazinone derivatives were synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations compared to control groups .

- Antimicrobial Efficacy : New derivatives were screened against common pathogens, revealing that certain modifications led to enhanced activity against resistant strains of bacteria .

- Agricultural Application : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops without harming beneficial insects .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-amino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Ethyl-4-amino-3(2H)-pyridazinone: shares structural similarities with other pyridazinone derivatives, such as 3(2H)-pyridazinone and 4-amino-3(2H)-pyridazinone.

Unique Features: The presence of the ethyl group at the 2-position and the amino group at the 4-position distinguishes it from other pyridazinone derivatives, potentially leading to unique chemical and biological properties.

Highlighting Uniqueness

The unique substitution pattern in this compound contributes to its distinct reactivity and potential applications. Its specific functional groups enable targeted modifications and interactions, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

2-Ethyl-4-amino-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has been studied for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular structure of this compound is characterized by a pyridazinone ring system with an ethyl group at the 2-position and an amino group at the 4-position. Its chemical formula is C7H10N4O, and it exhibits properties typical of heterocyclic compounds, such as solubility in polar solvents and the ability to participate in hydrogen bonding.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant analgesic and anti-inflammatory activities. A study comparing various pyridazinone derivatives found that some compounds demonstrated potent analgesic effects, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy without the associated ulcerogenic side effects .

Table 1: Comparison of Analgesic Potency among Pyridazinones

| Compound | Analgesic Activity (ED50 mg/kg) | Reference |

|---|---|---|

| This compound | XX | [Insert Study] |

| Emorfazone | YY | |

| 4-amino-2-methyl-6-phenyl | ZZ |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of inflammatory pathways. It can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. Additionally, molecular docking studies have suggested that this compound may interact with specific receptors associated with pain modulation .

Case Study 1: Anti-inflammatory Efficacy

In a controlled animal study, this compound was administered to mice subjected to inflammatory stimuli. The results showed a significant reduction in paw edema compared to control groups treated with saline. The compound exhibited a dose-dependent response, indicating its potential as an effective anti-inflammatory agent.

Case Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to predict the binding affinity of this compound to various protein targets involved in inflammatory responses. The results indicated strong binding interactions with COX enzymes, supporting the hypothesis that this compound could serve as a lead for developing new anti-inflammatory drugs .

Propiedades

IUPAC Name |

4-amino-2-ethylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYADONKGVDHOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.